Aflatoxicol M1

Description

Contextualization of Aflatoxicol (B190519) M1 within Broader Aflatoxin Research Landscapes

Aflatoxins are secondary metabolites produced primarily by fungi such as Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius iarc.frresearchgate.netnih.gov. These toxins are frequently found contaminating staple crops like maize, peanuts, and cottonseed, posing a risk to both human and animal health iarc.frnih.gov. Aflatoxin B1 (AFB1) is the most potent hepatocarcinogen and mutagen among the naturally occurring aflatoxins iarc.frnih.gov. Upon ingestion by mammals, AFB1 undergoes extensive metabolism, primarily in the liver, leading to the formation of various metabolites. Key metabolic transformations include hydroxylation, epoxidation, and reduction researchgate.netnih.gov.

Aflatoxin M1 (AFM1) is a major hydroxylated metabolite of AFB1, notably found in the milk of animals that have consumed AFB1-contaminated feed nih.govresearchgate.netresearchgate.netmsstate.edu. Aflatoxicol (AF-R0) is another significant metabolite, formed through the reduction of AFB1's ketone group nih.govresearchgate.netmdpi.com. Aflatoxicol M1 (AFM1-ol) is a metabolite derived from aflatoxicol, exhibiting structural similarities to AFM1 nih.govresearchgate.netmdpi.comnih.gov. Research indicates that AFM1-ol can be formed through the oxidation of aflatoxicol and can also be interconverted with AFM1 via reduction and oxidation processes, highlighting its position within the intricate network of aflatoxin metabolism nih.govresearchgate.netnih.gov. The study of AFM1-ol contributes to a comprehensive understanding of how AFB1 is processed and potentially activated or detoxified within biological systems.

Academic Rationale and Scholarly Significance of this compound Investigations

The scholarly significance of investigating this compound lies in its contribution to elucidating the complete metabolic fate of aflatoxin B1 and its derivatives. Understanding the formation, interconversion, and potential biological activity of metabolites like AFM1-ol is crucial for several reasons:

Metabolic Pathway Elucidation: Research aims to map the precise enzymatic reactions and pathways involved in the transformation of AFB1 and its precursors (like aflatoxicol) into various metabolites, including AFM1-ol. This is vital for understanding species-specific differences in detoxification and activation processes nih.govresearchgate.net.

Toxicological Profiling: While AFM1 is known to be less toxic than AFB1, its presence in milk warrants careful study researchgate.netmdpi.comfrontiersin.org. Similarly, understanding the metabolic relationships and potential activities of AFM1-ol helps in building a more complete toxicological profile of aflatoxin exposure. Studies have explored the comparative binding of AFM1-ol to DNA with other aflatoxins to assess potential genotoxicity nih.gov.

Biomarker Development: The presence and levels of specific metabolites can serve as biomarkers for exposure to AFB1 or its related compounds. Research into AFM1-ol contributes to the broader effort of identifying reliable biomarkers for exposure assessment in both humans and animals.

Comparative Metabolism Studies: Investigating AFM1-ol in different biological systems (e.g., human vs. animal liver preparations) provides insights into how various organisms metabolize these toxins, which is essential for risk assessment and extrapolation of findings across species nih.govresearchgate.net.

Historical Trajectories and Evolving Research Paradigms for this compound

The identification of this compound as a distinct metabolite dates back to the late 1970s. A seminal study in 1977 reported the isolation and identification of AFM1-ol from dog liver microsomal preparations, noting its formation from aflatoxicol and its analogous relationship to the conversion of AFB1 to AFM1 researchgate.netnih.gov. Early research focused on characterizing its chemical properties, such as its ultraviolet, fluorescence, and mass spectral characteristics, and exploring its metabolic interconversion with aflatoxicol and AFM1 in various in vitro systems, including human and animal liver fractions nih.govresearchgate.netnih.gov.

Over time, research paradigms have evolved with significant advancements in analytical methodologies. While early studies relied on thin-layer chromatography (TLC) and spectrophotometry, modern research increasingly employs high-performance liquid chromatography (HPLC), often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), for more sensitive and specific detection and quantification of aflatoxin metabolites researchgate.netcore.ac.ukmdpi.com. These technological developments have enabled more detailed investigations into the quantitative aspects of metabolic pathways and the occurrence of metabolites like AFM1-ol in complex biological matrices. The ongoing research continues to refine our understanding of the complete aflatoxin metabolic network and its implications for health.

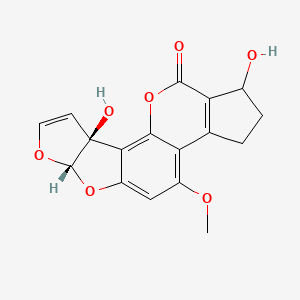

Structure

2D Structure

3D Structure

Properties

CAS No. |

64330-03-6 |

|---|---|

Molecular Formula |

C17H14O7 |

Molecular Weight |

330.29 g/mol |

IUPAC Name |

(3S,7S)-3,16-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-18-one |

InChI |

InChI=1S/C17H14O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,8,16,18,20H,2-3H2,1H3/t8?,16-,17-/m0/s1 |

InChI Key |

NLHNZVNQOLJZSI-QFVXZBARSA-N |

SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |

Isomeric SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C(=C1)O[C@H]5[C@@]4(C=CO5)O |

Canonical SMILES |

COC1=C2C3=C(C(CC3)O)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |

Synonyms |

4-hydroxyaflatoxicol aflatoxicol M1 |

Origin of Product |

United States |

Occurrence and Distribution Patterns of Aflatoxicol M1 in Relevant Biological and Environmental Matrices

Natural Presence and Primary Sources of Aflatoxicol (B190519) M1

Aflatoxicol M1 is not a primary mycotoxin produced by fungi; rather, it is a metabolite formed within the bodies of animals that have ingested feed contaminated with other aflatoxins. Specifically, this compound has been identified as a metabolite of both aflatoxicol and aflatoxin M1. nih.gov The primary precursor to this entire metabolic chain is Aflatoxin B1 (AFB1), one of the most potent and common aflatoxins produced by Aspergillus flavus and Aspergillus parasiticus fungi. nih.govagrimprove.comnih.gov

The metabolic conversion pathway can be summarized as follows:

Animals, particularly ruminants, consume feedstuffs such as corn, peanuts, and cottonseed that are contaminated with AFB1. nih.govagrimprove.com

In the liver, AFB1 is metabolized into various other compounds, including aflatoxin M1 (AFM1) and aflatoxicol. nih.govnih.gov

this compound can then be formed through two identified pathways: the metabolism of aflatoxicol, a reaction observed in dog liver microsomal preparations, or from aflatoxin M1 via a reductase enzyme found in rabbit liver cytosol. nih.gov It can also be oxidized back to aflatoxin M1. nih.gov

Therefore, the natural presence of this compound is entirely dependent on the exposure of animals to its precursors, primarily Aflatoxin B1.

Geographic and Regional Prevalence of this compound Contamination

The geographic prevalence of this compound directly mirrors the global distribution of its parent compound, Aflatoxin B1. Aflatoxin-producing molds thrive in warm and humid climates, making tropical and subtropical regions particularly susceptible to crop contamination. nih.gov Consequently, areas in Africa, Asia, and parts of the Americas with these climatic conditions often report higher instances of aflatoxin contamination in staple food crops and animal feed. mdpi.com

While specific global prevalence data for this compound is not extensively documented, the widespread contamination of animal feed with Aflatoxin B1 suggests that this compound is likely present in animal products in regions where mycotoxin monitoring and control in feed are not rigorously implemented. For example, studies in Kenya have shown significant contamination of animal feeds with Aflatoxin B1 and subsequent contamination of milk with Aflatoxin M1, indicating a high potential for the presence of other metabolites like this compound. nih.gov

Matrix-Specific Occurrence of this compound in Animal Products and Feed Components

The occurrence of this compound has been identified in various animal-derived biological matrices, although it is often found at lower concentrations compared to its precursor metabolites.

Animal Tissues: Research on pigs fed aflatoxin-contaminated feed has detected Aflatoxicol (AFL) in tissues such as the kidney, liver, and muscle. nih.govoup.com In these studies, the level of aflatoxicol was found to be approximately 10% of the Aflatoxin B1 level. nih.govoup.com While this research focused on aflatoxicol, the metabolic potential to form this compound suggests its possible presence in these tissues. A study on calves that received a single dose of Aflatoxin B1 also detected aflatoxicol in their tissues and urine. sigmaaldrich.com Another study specifically compared the metabolism and DNA binding of Aflatoxin B1, Aflatoxin M1, aflatoxicol, and Aflatoxicol-M1 in the hepatocytes of rainbow trout. nih.gov

Eggs: Aflatoxins can be transferred from contaminated feed to the eggs of laying hens. mdpi.com While most studies focus on the detection of Aflatoxin B1 and Aflatoxin M1, a combined analytical method has been developed to determine the presence of aflatoxicol, Aflatoxin B1, and Aflatoxin M1 in eggs. nih.gov This indicates that aflatoxicol, and by extension its metabolite this compound, are relevant compounds of interest in this matrix.

Milk and Dairy Products: Milk is a primary matrix for the excretion of aflatoxin metabolites in lactating animals. nih.govauctoresonline.org Aflatoxin M1 is the most commonly monitored metabolite in milk. nih.govuada.edu However, the metabolic pathways that produce this compound from both aflatoxicol and Aflatoxin M1 suggest that it could be present in milk, albeit likely in trace amounts compared to Aflatoxin M1. nih.govnih.gov

Animal Feed Components: this compound is not naturally present in animal feed components. Its presence in animals is a result of the metabolic conversion of aflatoxins ingested from contaminated feed. nih.govagrimprove.com Therefore, the primary concern regarding animal feed is the presence of Aflatoxin B1, which is found in crops like maize, cottonseed, and peanuts. mdpi.com

Table 1: Occurrence of Aflatoxicol and its Precursors in Various Matrices

| Matrix | Compound Detected | Key Findings | References |

|---|---|---|---|

| Pig Tissues (Kidney, Liver, Muscle) | Aflatoxicol (AFL), Aflatoxin B1, Aflatoxin M1 | AFL levels were about 10% of the B1 levels. Residues decreased 24h after withdrawal of contaminated feed. | nih.govoup.com |

| Calf Tissues and Urine | Aflatoxicol, Aflatoxin B1, Aflatoxin M1 | Detectable levels found after a single high dose of AFB1. | sigmaaldrich.com |

| Rainbow Trout Hepatocytes | Aflatoxicol-M1, Aflatoxicol, Aflatoxin B1, Aflatoxin M1 | Comparative metabolism study showed the formation of AFL-M1 from AFM1. | nih.gov |

| Eggs | Aflatoxicol, Aflatoxin B1, Aflatoxin M1 | Analytical methods have been developed for the simultaneous determination of these toxins. | nih.gov |

Environmental Factors Influencing this compound Formation and Accumulation

The environmental factors that influence the formation and accumulation of this compound are indirectly the same factors that favor the growth of aflatoxin-producing fungi and the subsequent contamination of crops with Aflatoxin B1. These factors primarily relate to temperature and moisture.

Temperature and Humidity: Aspergillus species thrive in warm and humid conditions. nih.gov High temperatures and drought stress in the field can make crops more susceptible to fungal invasion and aflatoxin production. nih.gov Post-harvest, improper storage of crops in warm and damp conditions can also lead to significant mold growth and toxin formation. nih.gov

Light: Aflatoxins are known to be unstable in the presence of ultraviolet (UV) light. nih.gov This suggests that exposure to sunlight can contribute to the degradation of the parent aflatoxins on crops, which would in turn reduce the potential for this compound formation in animals.

pH: Aflatoxins are stable over a wide pH range, but extreme pH conditions (less than 3 or greater than 10) can lead to their degradation. nih.gov However, these conditions are not typically found in the environments where crops are grown and stored, or within the biological systems where metabolism to this compound occurs.

Table 2: Environmental Factors Affecting Precursor (AFB1) Formation

| Environmental Factor | Influence on Aflatoxin B1 Production | References |

|---|---|---|

| Temperature | Warm temperatures favor the growth of Aspergillus fungi. | nih.gov |

| Humidity/Moisture | High humidity and crop moisture content are critical for fungal growth and toxin production. | nih.gov |

| Drought Stress | Increases crop susceptibility to fungal contamination in the field. | nih.gov |

| UV Light | Can degrade aflatoxins, potentially reducing levels on contaminated crops. | nih.gov |

Biosynthesis and Biotransformation Pathways of Aflatoxicol M1

Enzymatic Formation of Aflatoxicol (B190519) M1 from Precursor Aflatoxins

The biosynthesis of Aflatoxicol M1 is a multi-step process involving the metabolic conversion of precursor aflatoxins. This biotransformation is catalyzed by specific enzymes found in the liver fractions of various species. Research has identified two primary enzymatic pathways for its formation.

The first pathway involves the hydroxylation of aflatoxicol. In studies using dog liver microsomal preparations, aflatoxicol was converted into this compound, a metabolic transformation analogous to the conversion of Aflatoxin B1 to Aflatoxin M1 nih.gov.

The second pathway is the reduction of Aflatoxin M1. This reaction is catalyzed by reductase enzymes present in the liver cytosol nih.gov. Specifically, a reductase found in rabbit liver cytosol can produce this compound from Aflatoxin M1 nih.gov. Conversely, this compound can be oxidized back to Aflatoxin M1 by a dehydrogenase activity in human liver microsomes nih.gov.

Table 1: Enzymatic Pathways to this compound Formation

| Precursor Compound | Resulting Compound | Enzyme/Process | Biological System |

|---|---|---|---|

| Aflatoxicol | This compound | Microsomal enzymes (Hydroxylation) | Dog Liver Microsomes nih.gov |

| Aflatoxin M1 | This compound | Reductase (Reduction) | Rabbit Liver Cytosol nih.gov |

Microbial Bioconversion Processes Leading to this compound

While microorganisms are known to degrade and transform various aflatoxins, specific microbial bioconversion processes that result in the formation of this compound are not extensively documented in scientific literature. The focus of microbial research has largely been on the detoxification and degradation of major aflatoxins like Aflatoxin B1 and M1 into less harmful compounds nih.govnih.govfrontiersin.org.

Many studies have identified various bacteria and fungi capable of either adsorbing aflatoxins or breaking them down through enzymatic action nih.govresearchgate.netresearchgate.net. For instance, certain probiotic bacteria and yeasts can adsorb Aflatoxin M1 in milk, and some microorganisms possess enzymes that degrade the aflatoxin structure nih.govresearchgate.net. However, these studies primarily report on catabolic pathways rather than the specific reductive conversion of Aflatoxin M1 to this compound.

Genetic and Molecular Regulation of Aflatoxin Biosynthesis Relevant to this compound Formation

The formation of this compound is directly dependent on the availability of its precursor, Aflatoxin M1, which itself is a metabolite of Aflatoxin B1. The biosynthesis of Aflatoxin B1 is a complex process controlled by a cluster of approximately 30 genes in aflatoxigenic fungi such as Aspergillus flavus and Aspergillus parasiticus mdpi.comnih.govmdpi.com. The regulation of this gene cluster is therefore fundamentally relevant to the eventual formation of this compound.

Two key regulatory genes, aflR and aflS, play a pivotal role in controlling the expression of the structural genes in the aflatoxin pathway mdpi.comnih.gov.

aflR : This gene encodes a zinc-finger transcription factor that binds to the promoter regions of most of the aflatoxin structural genes, acting as a positive regulator to activate their transcription nih.govannualreviews.orgoup.com. Over-expression of aflR leads to a significant increase in aflatoxin production nih.gov.

aflS (formerly aflJ) : Located adjacent to aflR, this gene encodes a protein that functions as a transcriptional enhancer nih.gov. It interacts with the AflR protein, and its presence is required for the full expression of the aflatoxin gene cluster and high levels of toxin synthesis nih.gov.

The coordinated action of these regulatory genes governs the production of Aflatoxin B1. Once ingested by mammals, Aflatoxin B1 is metabolized in the liver by cytochrome P450 enzymes to Aflatoxin M1 mdpi.comresearchgate.netrupahealth.com. This Aflatoxin M1 can then be further metabolized to this compound. Thus, the genetic regulation of the primary aflatoxin pathway is a critical upstream determinant for the biosynthesis of this compound.

Table 2: Key Regulatory Genes in Aflatoxin Biosynthesis

| Gene | Function | Impact on Pathway |

|---|---|---|

| aflR | Encodes a Zn(II)2Cys6 transcription factor nih.govannualreviews.org | Acts as a positive regulator, essential for the transcription of structural genes in the aflatoxin cluster oup.com. |

| aflS | Encodes a transcriptional enhancer protein nih.gov | Interacts with AflR to modulate and enhance the expression of pathway genes, required for high levels of aflatoxin production nih.gov. |

In Vitro and Ex Vivo Models for Studying this compound Biosynthesis

The study of this compound biosynthesis has been facilitated by various laboratory models that replicate biological metabolic processes. These models are essential for identifying metabolites and understanding the enzymatic reactions involved.

In Vitro Models : These models primarily use subcellular fractions isolated from tissues, most commonly the liver, which is the main site of aflatoxin metabolism researchgate.net.

Liver Microsomes : Preparations of liver microsomes, which contain cytochrome P450 enzymes, have been instrumental. Dog liver microsomes were used to demonstrate the conversion of aflatoxicol to this compound nih.gov. Human liver microsomes have also been used to study the metabolism of Aflatoxin M1 and its reverse oxidation from this compound nih.govnih.gov.

Liver Cytosol : The soluble fraction of liver cells, known as the cytosol, contains various enzymes. Rabbit liver cytosol was the system in which the reductase-catalyzed conversion of Aflatoxin M1 to this compound was identified nih.gov.

Ex Vivo Models : These models use intact cells or tissues cultured outside the organism.

Primary Hepatocytes : Cultures of primary hepatocytes from different species (e.g., human, rat, mouse) are considered a gold standard for metabolism studies nih.gov. They provide a cellular environment that closely mimics the liver and are used to study the formation of various aflatoxin metabolites, including Aflatoxin M1 and Aflatoxicol nih.gov. While specific studies focusing on this compound formation in these systems are limited, they represent a key model for such investigations.

Table 3: Laboratory Models for this compound Biosynthesis Research

| Model Type | Specific Model | Organism Source | Key Finding Related to this compound |

|---|---|---|---|

| In Vitro | Liver Microsomes | Dog | Demonstrated conversion of Aflatoxicol to this compound nih.gov. |

| In Vitro | Liver Cytosol | Rabbit | Identified reductase activity for converting Aflatoxin M1 to this compound nih.gov. |

| In Vitro | Liver Microsomes | Human | Used to study the reverse oxidation of this compound to Aflatoxin M1 nih.govnih.gov. |

| Ex Vivo | Primary Hepatocytes | Human, Rat, Mouse | Used for general aflatoxin metabolism; suitable for studying this compound formation nih.gov. |

Compound Index

Metabolic Dynamics and Excretion Profiles of Aflatoxicol M1 in Non Human Biological Systems

Comparative Metabolic Fate of Aflatoxicol (B190519) M1 Across Animal Species and Models

The metabolic pathways of aflatoxins, including the formation of AFL-M1, exhibit significant interspecies variability. Studies have investigated the presence and formation of AFL-M1 in various animal models, highlighting differences in metabolic capacities.

In dog liver microsomal preparations, AFL-M1 has been isolated and identified as a metabolite of aflatoxicol researchgate.netnih.govtandfonline.com. Similarly, in rabbit liver cytosol, AFL-M1 can be produced from AFM1 by a reductase enzyme, a process analogous to the reduction of AFB1 to aflatoxicol researchgate.netnih.govtandfonline.com. Conversely, human liver microsomes can oxidize AFL-M1 back to AFM1 via a carbon monoxide-insensitive dehydrogenase activity researchgate.netnih.govtandfonline.com.

Comparative studies in hepatocytes from different species have provided insights into the relative formation of various aflatoxin metabolites. For instance, in rainbow trout hepatocytes, AFL-M1 was identified as a metabolite, and its DNA binding potential was compared to AFB1, AFM1, and aflatoxicol (AFL) nih.gov. While AFL-M1 showed DNA binding levels comparable to AFM1, both were significantly less than AFB1 nih.gov. In mouse, rat, and human hepatocytes, AFM1 was identified as a major metabolite in human cells, alongside aflatoxin Q1 (AFQ1) and aflatoxicol, whereas AFL-M1 was not explicitly quantified as a primary metabolite in these specific comparative studies nih.gov. However, aflatoxicol itself is a significant metabolite in many species, including poultry, where it is considered a detoxified product frontiersin.orgresearchgate.net.

Enzyme Systems Involved in Aflatoxicol M1 Biotransformation

The biotransformation of aflatoxins and their metabolites, including AFL-M1, involves a range of enzyme systems, primarily within the liver. Key enzymes implicated in these processes include:

Cytochrome P450 (CYP450) Enzymes: These microsomal monooxygenases are central to Phase I metabolism. Specifically, CYP enzymes are involved in the hydroxylation of AFB1 to AFM1 and AFQ1, and the epoxidation of AFB1 to the reactive AFB1-8,9-epoxide mdpi.commdpi.comscirp.orgnih.govresearchgate.netsemanticscholar.orgaustinpublishinggroup.commdpi.comencyclopedia.pubresearchgate.netmdpi.comusu.edu. While direct involvement in AFL-M1 formation or interconversion by specific CYP isoforms is less detailed, these enzymes are crucial for the broader aflatoxin metabolic network.

Reductases: Enzymes such as aflatoxin B1 cytosolic NADPH + H+ reductase are involved in the reduction of AFB1 to aflatoxicol researchgate.net. Furthermore, a reductase present in rabbit liver cytosol is known to convert AFM1 to AFL-M1 researchgate.netnih.govtandfonline.com.

Dehydrogenases: A carbon monoxide-insensitive dehydrogenase activity associated with human liver microsomes can oxidize AFL-M1 back to AFM1 researchgate.netnih.govtandfonline.com. Similarly, cytosolic dehydrogenases can oxidize aflatoxicol to AFB1 researchgate.net.

Microsomal Preparations: These preparations, derived from liver tissues, are commonly used in vitro to study the enzymatic activities responsible for aflatoxin metabolism, including the formation of metabolites like AFM1 and AFL-M1 researchgate.netnih.govtandfonline.comnih.govnih.gov.

Identification and Characterization of this compound Metabolites in Non-Human Models

This compound was first identified and characterized using dog liver microsomal preparations researchgate.netnih.govtandfonline.com. The study described its isolation and provided its ultra-violet, fluorescence, and mass spectral characteristics, confirming its identity as a new metabolite of aflatoxicol researchgate.netnih.govtandfonline.com. Further research has confirmed its presence and potential interconversion with AFM1 in various biological systems, including animal liver preparations researchgate.netnih.govtandfonline.com.

Kinetic Aspects of this compound Metabolism in Biological Systems

Kinetic studies provide crucial data on the rates and affinities of metabolic transformations. In rhesus monkey liver microsomes, the apparent Km and Vmax for aflatoxin M1 production were reported as 0.012 mM and 0.44 nmol/mg microsomal protein/min, respectively researchgate.net. While these specific values are for AFM1 production, they are indicative of the enzymatic activity involved in the hydroxylation of AFB1, a pathway related to the broader aflatoxin metabolic landscape that includes AFL-M1.

In rainbow trout hepatocytes, the DNA binding of AFL-M1 was assessed over time, fitting a linear function that passed nearly through the origin, suggesting a rapid initial binding nih.gov. The relative DNA binding of AFL-M1 compared to AFB1, AFM1, and AFL was also quantified, indicating it was significantly less than AFB1 but comparable to AFM1 nih.gov.

Cellular and Subcellular Localization of this compound Biotransformation Enzymes

The enzymes responsible for the biotransformation of aflatoxins and their metabolites, including AFL-M1, are predominantly localized within the liver. Specifically, microsomal fractions, which contain CYP450 enzymes and other oxidative enzymes, and cytosolic fractions, which contain reductases and dehydrogenases, are key cellular compartments researchgate.netnih.govtandfonline.comnih.govmdpi.comscirp.orgnih.govresearchgate.netsemanticscholar.orgencyclopedia.pubmdpi.comusu.edufusabil.org. Hepatocytes, the primary functional cells of the liver, are the main site for these metabolic activities researchgate.netnih.govmdpi.comscirp.orgnih.govresearchgate.netsemanticscholar.orgencyclopedia.pubmdpi.comfusabil.org.

Excretion Pathways of this compound and its Metabolites in Non-Human Organisms

Aflatoxins and their metabolites, including AFL-M1, are eliminated from the body through various excretion routes.

Milk: While AFM1 is well-documented as a milk contaminant in lactating mammals fed AFB1-contaminated feed, AFL-M1 is generally found in trace amounts or as a minor component in milk compared to AFM1 and AFB1 frontiersin.orgpublish.csiro.auscispace.comcore.ac.uk. Studies in cows indicated that aflatoxicol was present in trace amounts, with the ratio of aflatoxicol:AFB1:AFM1 being approximately 1:10:100 frontiersin.org. In pigs, AFL was found in tissues, and its levels were about 10% of the AFB1 level when detected nih.gov.

Urine: Urine serves as a significant excretion pathway for aflatoxin metabolites. While direct quantification of AFL-M1 in urine is less common in the literature, AFM1 and other Phase I metabolites are excreted via urine scirp.orgnih.govresearchgate.netmdpi.comfusabil.orgmdpi.comnih.gov. For example, AFM1 has been found in the urine of pigs nih.gov.

Bile and Feces: Metabolites of aflatoxins, after conjugation (Phase II metabolism), are primarily excreted via the biliary pathway into feces mdpi.comscirp.orgaustinpublishinggroup.comfusabil.orgmdpi.comresearchgate.net. Some metabolites may be reabsorbed from the intestine due to de-conjugation by gut microflora mdpi.com.

Tissues: Aflatoxins and their metabolites can accumulate in various tissues. In pigs, AFL, AFB1, and AFM1 were detected in kidney, liver, and muscle tissues nih.gov. Residues in these tissues decreased over time after withdrawal of contaminated feed, with no detectable levels approximately 24 hours post-withdrawal nih.gov. In both feeder pigs and market-weight pigs, kidney showed a higher concentration of AFM1, where it was the dominant aflatoxin nih.gov.

Table 1: Comparative Tumor Response and DNA Binding of Aflatoxin Metabolites

| Compound | Tumor Response (Relative to AFB1) | DNA Binding (Relative to AFB1) | Reference |

| Aflatoxin B1 (AFB1) | 1.00 | 1.00 | iarc.fr |

| Aflatoxicol (AFL) | 0.936 | 0.53 ± 0.07 | nih.goviarc.fr |

| Aflatoxin M1 (AFM1) | 0.086 | 0.81 ± 0.20 | nih.goviarc.fr |

| This compound (AFL-M1) | 0.041 | 0.83 ± 0.24 | nih.goviarc.fr |

Note: DNA binding data is from rainbow trout hepatocytes nih.gov, while tumor response data is from trout and rats iarc.fr. Direct comparison requires careful consideration of species and experimental conditions.

Table 2: Aflatoxin Residues in Pig Tissues (ng/g)

| Tissue | Aflatoxin B1 (AFB1) | Aflatoxin M1 (AFM1) | Aflatoxicol (AFL) | Detection Limit (ng/g) | Reference |

| Kidney | ~Same as muscle/liver | Dominant aflatoxin | ~10% of AFB1 | B1: 0.03, M1: 0.05, AFL: 0.01 | nih.gov |

| Liver | ~Same as muscle/kidney | ~Same as muscle/kidney | ~10% of AFB1 | B1: 0.03, M1: 0.05, AFL: 0.01 | nih.gov |

| Muscle | ~Same as liver/kidney | ~Same as liver/kidney | ~10% of AFB1 | B1: 0.03, M1: 0.05, AFL: 0.01 | nih.gov |

Note: Data represents findings in pigs fed contaminated feed for 14 days, with residues decreasing over time. "Dominant aflatoxin" in kidney refers to AFM1 relative to other aflatoxins in that tissue.

Compound Names:

this compound (AFL-M1)

Aflatoxicol (AFL)

Aflatoxin B1 (AFB1)

Aflatoxin M1 (AFM1)

Aflatoxin Q1 (AFQ1)

Aflatoxin P1 (AFP1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin B2a (AFB2a)

Aflatoxin G2a (AFG2a)

Aflatoxin GM1 (AFGM1)

Aflatoxin GM2 (AFGM2)

AFB1-8,9-epoxide (AFBO)

AFB1-8,9-dihydrodiol

AFB1-dialcohol

AFBO-glutathione (AFBO-GSH)

Advanced Analytical Methodologies for Aflatoxicol M1 Detection and Quantification

Sample Preparation Techniques for Aflatoxicol (B190519) M1 Analysis in Diverse Matrices

Effective sample preparation is paramount for the successful analysis of Aflatoxicol M1, as it aims to efficiently extract the analyte from complex matrices while removing interfering substances.

Extraction methods vary depending on the sample matrix, with common approaches involving organic solvents or aqueous solutions, often followed by clean-up steps.

Milk and Dairy Products:

Initial steps often involve defatting the milk sample, typically by centrifugation, to remove the fat layer, allowing for the analysis of the skimmed milk portion nih.goviosrphr.orgwaters.com.

Extraction commonly utilizes organic solvents such as acetonitrile (B52724) and methanol (B129727) nih.govizsvenezie.comresearchgate.net, or dichloromethane (B109758) and chloroform (B151607) nih.govlcms.cz.

More recent advancements include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method nih.govunina.itlabrulez.com and enzyme-assisted extraction nih.gov.

For cheese, liquid extraction using water/methanol mixtures nih.gov or aqueous sodium citrate (B86180) solutions izsvenezie.com have been explored as environmentally friendlier alternatives to chlorinated solvents. Salting out techniques are also employed to optimize extraction from fatty cheese matrices mdpi.com.

Eggs:

A common procedure involves diluting egg samples with sodium chloride-saturated water, followed by blending with acetone. After separation from the solid residue, the extract is defatted with petroleum ether researchgate.net.

Clean-up steps are essential to remove matrix components that can interfere with chromatographic separation and detection.

Immunoaffinity Column (IAC) Chromatography: IAC is a highly selective and widely adopted clean-up technique. It utilizes antibodies immobilized on a solid support to specifically capture this compound from the sample extract.

This method has been extensively applied for AFM1 analysis in milk nih.goviosrphr.orgwaters.comafricanfoodsafetynetwork.orgresearcher.lifescilit.comresearchgate.netgovtlab.gov.hk and eggs nih.gov.

Commercial IAC columns, such as those from VICAM, are known to bind AFM1 and, due to structural similarities, also Aflatoxicol (AFL) mdpi.com.

The typical IAC procedure involves loading the sample extract onto the column, washing with water to remove impurities, and then eluting the bound analytes with a solvent like methanol or an acetonitrile/methanol mixture nih.govwaters.comafricanfoodsafetynetwork.orgresearchgate.netweber.hu.

Solid-Phase Extraction (SPE): Various SPE techniques are employed for sample clean-up.

C18 SPE cartridges are frequently used due to their versatility in retaining and eluting analytes based on polarity researchgate.netgovtlab.gov.hkprotocols.ioresearchgate.netsigmaaldrich.comshimadzu.co.krnih.gov.

Other SPE materials and formats, such as Carbograph-4 nih.gov, Phenyl SPE researchgate.net, and filter-type SPE cartridges (e.g., Supel™ Tox Alfazea) that trap matrix while eluting analytes, are also utilized shimadzu.co.kr.

Multifunctional columns (Mycosep) are also referenced for sample clean-up govtlab.gov.hk.

Chromatographic Separation and Detection Technologies for this compound

Chromatographic techniques combined with sensitive detectors are the cornerstone for the separation, identification, and quantification of this compound.

HPLC, particularly with fluorescence detection (FLD), is a well-established and sensitive method for analyzing this compound.

Methodology: HPLC separates compounds based on their differential partitioning between a stationary phase (typically in a column) and a mobile phase. Fluorescence detection is highly effective for aflatoxins due to their inherent fluorescent properties, which can be further enhanced through derivatization.

Aflatoxicol Determination: Research has demonstrated that "Aflatoxicol is determined by fluorescence measurement after separation on a C18 reverse phase liquid chromatographic column" researchgate.net.

Chromatographic Conditions:

Column: C18 stationary phase columns are predominantly used, offering good separation capabilities for aflatoxins nih.govresearchgate.netgovtlab.gov.hksigmaaldrich.comnih.govbrieflands.com. Examples include Agilent Eclipse plus C18 nih.gov, Zorbax SB-C18 africanfoodsafetynetwork.org, and Ascentis Express C18 sigmaaldrich.com.

Mobile Phase: Common mobile phases consist of mixtures of acetonitrile, methanol, and water, often with specific ratios to optimize separation nih.govresearcher.lifesigmaaldrich.combrieflands.com.

Flow Rate: Typical flow rates range from 0.8 to 1.0 mL/min nih.govafricanfoodsafetynetwork.orgbrieflands.com.

Detection: Fluorescence detection is critical, with excitation wavelengths commonly set around 360-365 nm and emission wavelengths around 435-440 nm nih.govafricanfoodsafetynetwork.orgnih.govbrieflands.com. Post-column derivatization techniques, such as photochemical derivatization or the addition of reagents like pyridinium (B92312) hydrobromide perbromide, can significantly enhance fluorescence intensity and improve sensitivity lcms.czresearchgate.netshimadzu.co.kr.

Performance: These HPLC methods exhibit good linearity with high correlation coefficients (e.g., R² > 0.99) nih.govbrieflands.com. Recovery rates for Aflatoxicol have been reported in the range of 77-87% researchgate.net, while AFM1 recoveries are generally above 80% nih.govwaters.comnih.gov. Detection limits are typically in the low ppb or ng/L range nih.govresearchgate.netnih.govbrieflands.com.

Table 5.2.1.1: HPLC Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column | C18 (e.g., Agilent Eclipse plus C18, Zorbax SB-C18, Ascentis Express C18) | nih.govafricanfoodsafetynetwork.orgsigmaaldrich.com |

| Mobile Phase | Acetonitrile : Water : Methanol (e.g., 30:60:10 v/v/v) or Water/Acetonitrile mixtures | nih.govresearcher.life |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govafricanfoodsafetynetwork.orgbrieflands.com |

| Detection | Fluorescence Detector | nih.govafricanfoodsafetynetwork.orgbrieflands.com |

| Excitation (Ex) | 360 - 365 nm | nih.govafricanfoodsafetynetwork.orgnih.govbrieflands.com |

| Emission (Em) | 435 - 440 nm | nih.govafricanfoodsafetynetwork.orgnih.govbrieflands.com |

| Post-column Deriv. | Photochemical or chemical derivatization (optional, for enhanced sensitivity) | lcms.czresearchgate.netshimadzu.co.kr |

| Typical Recovery | Aflatoxicol: 77-87% researchgate.net; AFM1: >80% nih.govwaters.comnih.gov | nih.govwaters.comresearchgate.netnih.gov |

| Detection Limit | ppb or ng/L range | nih.govresearchgate.netnih.govbrieflands.com |

UPLC-MS/MS and LC-MS/MS techniques offer enhanced sensitivity, selectivity, and the capability for simultaneous analysis of multiple mycotoxins, including this compound.

Methodology: These techniques combine the rapid separation power of UPLC with the high specificity and sensitivity of mass spectrometry, particularly tandem mass spectrometry (MS/MS). This allows for the precise identification and quantification of target analytes, even at very low concentrations, often without the need for derivatization.

Simultaneous Analysis: Studies have successfully developed methods for the simultaneous determination of AFM1, Aflatoxicol (AFL), and Sterigmatocystin (B1681140) (STC) using LC-MS/MS or UPLC-MS/MS izsvenezie.commdpi.commagtech.com.cn. This approach is efficient for comprehensive mycotoxin profiling.

Chromatographic Conditions:

Column: C18 columns are commonly employed, such as Luna PFP (2) C18 researchgate.net or Kinetex C18 labrulez.com.

Mobile Phase: Typically consists of aqueous solutions (e.g., water with formic acid and ammonium (B1175870) formate) and organic solvents (e.g., acetonitrile or methanol) with gradient elution programs unina.itmdpi.commagtech.com.cn.

Detection: Mass spectrometry, especially tandem MS (MS/MS), is used, often employing Multiple Reaction Monitoring (MRM) for sensitive and selective detection researchgate.netlabrulez.com.

Sensitivity and Quantification:

UPLC-MS/MS methods provide very low limits of quantification (LOQs) for AFL, reported as 5.0 ng/kg in simultaneous analysis with AFM1 and STC mdpi.com. Other studies report LODs and LOQs in the ng/L or low µg/L range for AFM1 and AFB1 researchgate.netunina.itlabrulez.com.

These methods are often coupled with IAC or SPE for efficient sample clean-up izsvenezie.comresearchgate.netunina.itlabrulez.commdpi.comshimadzu.co.krmagtech.com.cn.

Table 5.2.2.1: UPLC-MS/MS Parameters for this compound (Simultaneous Analysis)

| Parameter | Details | Reference |

| Column | C18 (e.g., Luna PFP (2) C18, Kinetex C18) | researchgate.netlabrulez.commdpi.com |

| Mobile Phase | Aqueous buffer (e.g., water with formic acid/ammonium formate) and organic solvent (e.g., acetonitrile/methanol) with gradient elution | unina.itmdpi.commagtech.com.cn |

| Flow Rate | Typically 0.3 - 0.5 mL/min | researchgate.netmdpi.com |

| Detection | LC-MS/MS or UPLC-MS/MS (Tandem Mass Spectrometry) | izsvenezie.comresearchgate.netunina.itlabrulez.commdpi.commagtech.com.cn |

| Quantification | Multiple Reaction Monitoring (MRM) | researchgate.netlabrulez.com |

| LOQ (AFL) | 5.0 ng/kg (in simultaneous analysis) | mdpi.com |

| LOD/LOQ (AFM1) | ng/L or low µg/L range | researchgate.netunina.itlabrulez.com |

| Clean-up | IAC or SPE (including QuEChERS) | izsvenezie.comresearchgate.netunina.itlabrulez.commdpi.comshimadzu.co.krmagtech.com.cn |

Gas Chromatography (GC) is generally not the preferred method for the direct analysis of aflatoxins, including this compound, due to their relatively low volatility and thermal instability.

General Aflatoxin Analysis: GC analysis of aflatoxins typically requires a derivatization step to convert them into more volatile compounds, such as through silylation or polyfluoroacylation reactions, before injection into the GC system coupled with a mass spectrometer (GC-MS) shimadzu.co.krnih.gov.

This compound Specificity: The available literature does not detail specific GC-based methods primarily focused on this compound. The analytical community largely favors HPLC and LC-MS/MS for the sensitive and direct determination of this mycotoxin.

Compound Name Table

Immunochemical Assays for this compound

Immunochemical assays leverage the high specificity and sensitivity of antigen-antibody interactions for the detection of mycotoxins. These methods are often favored for their speed and ease of use, making them suitable for screening purposes.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely employed immunochemical technique for the quantitative determination of Aflatoxin M1 (AFM1) biopremier.comringbio.comdemeditec.com. In a typical competitive ELISA, an aflatoxin conjugate is immobilized on a microtiter plate. Samples containing Aflatoxin M1, along with a specific antibody, are added to the wells. The aflatoxin in the sample competes with the immobilized conjugate for binding sites on the antibody. A subsequent enzymatic reaction, followed by a colorimetric readout, allows for the quantification of the analyte. The intensity of the color developed is inversely proportional to the concentration of Aflatoxin M1 in the sample biopremier.comdemeditec.com. ELISA kits are designed for rapid analysis, with some capable of processing up to 40 samples in duplicate within approximately 140 minutes biopremier.comdemeditec.com. The sensitivity of these kits can be as low as 0.01 ng/mL (ppb) ringbio.com. While specific applications for "this compound" via ELISA are not extensively detailed in the provided search results, the methodology is well-established for AFM1 and can be adapted for related compounds with appropriate antibody development researchgate.net.

Lateral Flow Immunoassays and Other Rapid Screening Methods

Lateral Flow Immunoassays (LFIAs), often in the form of strip tests, represent a prevalent rapid detection technology for food safety targets, including aflatoxins researchgate.netresearchgate.net. These methods are characterized by their low cost, simplicity, portability, and robust operation, requiring minimal sample preparation researchgate.net. LFIAs can be designed in competitive or sandwich formats, allowing for qualitative or semi-quantitative determination of mycotoxins within minutes researchgate.netnih.gov. For instance, a lateral flow immunoassay has been developed for the detection of Aflatoxin M1 with a limit of detection of 50 pg/mL and an assay time of 30 minutes nih.gov. These rapid screening methods are crucial for on-site or pre-screening applications, complementing more definitive analytical techniques researchgate.netrapidmicrobiology.com. While direct mentions of "this compound" in LFIAs are scarce, the principles are applicable, and antibodies developed for AFM1 may exhibit cross-reactivity with related compounds like aflatoxicol researchgate.net.

Method Validation and Quality Assurance in this compound Analysis

Rigorous method validation and quality assurance are paramount to ensure the reliability and accuracy of analytical results for mycotoxins.

Performance Parameters (e.g., Limits of Detection, Limits of Quantification, Accuracy, Precision, Recovery)

Method validation involves assessing several key performance parameters. For instance, a High-Performance Liquid Chromatography (HPLC) method for Aflatoxin M1 (AFM1) determination in eggs demonstrated an excellent linearity with a correlation coefficient of 0.99984, a limit of quantification (LOQ) of 0.05 µg/kg, and a limit of detection (LOD) of 0.01 µg/kg nih.gov. Recovery rates for this method ranged from 87% to 98% nih.gov. Another study reported LOQs of 2 and 5 parts per trillion (ppt) for raw and homogenized milk, respectively, with recovery rates around 99.4% rapidmicrobiology.com. For simultaneous analysis of Aflatoxin B1 (AFB1) and AFM1 using UHPLC-Q-Orbitrap HRMS, the LODs and LOQs were reported as 0.001 and 0.002 µg/L, respectively, with recoveries between 75–96% and relative standard deviations (RSDs) for repeatability and reproducibility below 7% and 16%, respectively mdpi.com. Precision, often expressed as repeatability (within-laboratory) and reproducibility (between-laboratory), is also critical. For example, within-laboratory precision for aflatoxicol, aflatoxins B1, and M1 in eggs ranged from 2% to 13% nih.gov. Accuracy is typically assessed through trueness or recovery studies nih.govmdpi.com.

Inter-laboratory Studies and Proficiency Testing for this compound

Inter-laboratory studies and proficiency testing are essential for evaluating and ensuring the comparability and reliability of analytical methods across different laboratories. The European Union has established proficiency testing schemes for National Reference Laboratories to assess their analytical ability in determining Aflatoxin M1 in milk nih.gov. These exercises, conducted according to ISO Guide 43, involve analyzing milk powder and liquid milk samples at various AFM1 levels nih.gov. Results from these studies have shown interlaboratory relative standard deviations for reproducibility (RSDR) in the range of 15.7-30.3% nih.gov. Participation in proficiency tests like Fapas (UK), AIA (Italy), and BIPEA (France) has also demonstrated the accuracy of ELISA methods for AFM1 detection rapidmicrobiology.com.

Emerging Analytical Technologies for this compound (e.g., Biosensors, Sensor Technology)

Emerging analytical technologies, such as biosensors and advanced sensor platforms, offer promising alternatives for the rapid, sensitive, and selective detection of mycotoxins.

Biosensors, particularly antibody-based sensors (immunosensors) and aptamer-based sensors (aptasensors), are being developed for the detection of Aflatoxin M1 (AFM1) due to their simplicity, portability, sensitivity, and selectivity researchgate.net. Electrochemical immunosensors, for instance, have been developed using screen-printed carbon electrodes. One such sensor, based on a competitive immunoassay using horseradish peroxidase (HRP) as a tag, demonstrated a low detection limit of 0.01 ppb for AFM1, which is below the recommended regulatory level mdpi.com. These sensors utilize various electrode materials like platinum, gold, and carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, which enhance their electromechanical properties, sensitivity, and selectivity x-mol.netnih.gov. For example, CNTs and graphene-based sensors have shown excellent quantitative performance for detecting AFM1 and AFB1 at low concentrations x-mol.net. Optical biosensors and aptasensors are also areas of active research for aflatoxin detection researchgate.net. These emerging technologies aim to provide cost-effective, stable, and highly selective methods for aflatoxin analysis in food and beverage samples researchgate.net.

Compound Name List:

this compound

Aflatoxin M1 (AFM1)

Aflatoxin B1 (AFB1)

Aflatoxin B2

Aflatoxin G1

Aflatoxin G2

Aflatoxicol

Sterigmatocystin (STC)

Aflatoxicol H1

Aflatoxin P1

Aflatoxin B2a

Aflatoxin G2a

Mechanistic Research on Aflatoxicol M1 in Model Biological Systems Non Human Focus

Cellular and Subcellular Interactions of Aflatoxicol (B190519) M1

Aflatoxicol M1 exhibits distinct interactions at the cellular and subcellular levels. Its higher polarity compared to AFB1 has been suggested to contribute to its retention within the digestive tract, potentially influencing its intestinal carcinogenicity nih.gov. Unlike AFB1, which typically requires metabolic activation to exert its toxic effects, AFM1 has demonstrated the capacity to induce cytotoxicity directly, even in the absence of significant metabolic transformation nih.govnih.gov. This direct cytotoxic potential suggests alternative or additional mechanisms of cellular damage beyond epoxidation. Furthermore, studies involving molecular docking and spectral shifting have indicated interactions between AFM1 and DNA, correlating with increased chromosomal aberrations nih.gov. AFM1 has also been shown to impact cellular integrity by affecting tight junction (TJ) proteins in intestinal epithelial cells, leading to increased epithelial permeability and compromised barrier function mdpi.com. These interactions highlight AFM1's ability to disrupt cellular homeostasis and structural integrity through pathways independent of or in addition to the genotoxic activation pathways characteristic of AFB1.

In Vitro Mechanistic Studies Employing Cell Lines and Organotypic Cultures (Non-Human Origin)

In vitro studies using various cell lines and organotypic cultures have provided crucial insights into the mechanistic actions of AFM1. Dog liver microsomal preparations have been identified as capable of producing AFM1 from aflatoxicol, mirroring the conversion of AFB1 to AFM1 researchgate.netnih.gov. Similarly, rabbit liver cytosol contains reductase activity that can convert Aflatoxin M1 to aflatoxicol researchgate.netnih.gov. Conversely, a dehydrogenase activity in human liver microsomes can oxidize this compound back to Aflatoxin M1 researchgate.netnih.gov.

Studies utilizing non-human cell lines have explored AFM1's genotoxicity and cytotoxicity. For instance, in a comparative analysis of genotoxic potency using human cell lines (HepG2, LS-174T, ACHN), AFM1 demonstrated genotoxic properties in only one cell line (LS-174T), with a significantly lower potency compared to AFB1 europa.eunih.gov. This suggests that the bioactivation pathways for AFM1 may be less efficient or cell-type specific. In fetal bovine hepatocyte cell lines, aflatoxicol (AFL) formation has been detected, and AFM1 itself has been identified in bovine primary hepatocyte cultures mdpi.com. Research on bovine mammary epithelial cells has indicated that AFM1 can influence tight junction integrity and epithelial permeability, potentially through mechanisms involving the ABCG2 transporter mdpi.comcabidigitallibrary.org. Furthermore, AFM1, along with ochratoxin A (OTA), has been shown to enhance reactive oxygen species (ROS) production in human intestinal epithelial cell lines, indicating a role in oxidative stress nih.gov.

In Vivo Mechanistic Investigations Using Animal Models (e.g., Rodents, Fish, Avian Species)

In vivo studies in animal models have elucidated the pharmacokinetic and metabolic fate of AFM1, providing context for its toxicological effects.

Bioavailability and Distribution Dynamics of this compound in Model Organisms

Following the ingestion of AFB1-contaminated feed, AFM1 is formed in the liver and subsequently excreted into milk by various lactating animals, including cows, goats, buffalo, and sheep frontiersin.orgcore.ac.ukscispace.com. Cows are known to convert AFB1 to AFM1 within 12-24 hours of ingestion scispace.com. Studies in goats experimentally treated with AFB1 showed that aflatoxicol was present in trace amounts in milk, while AFM1 predominated frontiersin.org. Similarly, in dairy cows, aflatoxicol was a minor milk component compared to AFM1 after AFB1 administration frontiersin.org. AFM1 has been detected in milk samples from dairy cows, with levels varying depending on AFB1 exposure mdpi.com. In turkeys fed AFB1, studies have investigated the distribution and clearance patterns of both AFB1 and AFM1 scispace.com. AFM1 has also been identified in urine samples from various species, serving as a valuable biomarker of short-term exposure through diet nih.gov.

Formation of Biomarkers of this compound Exposure and Metabolism in Non-Human Models

The primary biomarker of AFM1 exposure in animal models, particularly in dairy animals, is its presence in milk nih.govfrontiersin.orgcore.ac.ukscispace.commdpi.comnih.govencyclopedia.pubnih.govmdpi.com. AFM1 is a direct metabolite of AFB1 and its detection in milk signifies exposure of the animal to the parent toxin. Aflatoxicol (AFL) can also be found in milk and cheese, although typically at lower concentrations than AFM1 frontiersin.orgmdpi.com. In urine, AFM1 serves as a reliable indicator of recent dietary exposure to aflatoxins nih.gov. Studies have utilized urinary AFM1 levels to assess short-term exposure in populations, such as in Brazil, where low levels were detected, suggesting limited recent exposure nih.gov.

Comparative Mechanistic Potency of this compound Relative to Other Aflatoxins in Biological Systems

This compound is generally considered less potent than AFB1 in terms of carcinogenicity and mutagenicity. In Fisher rats, AFM1 exhibited a carcinogenic potency approximately 2-10% of that of AFB1 mdpi.com. Similarly, AFM1 shows about 10% of the mutagenicity of AFB1 nih.gov. In experimental studies, AFM1's carcinogenic potency has been described as one to two orders of magnitude lower than AFB1 frontiersin.org. However, AFM1 retains significant toxicological relevance; it has been identified as an intestinal carcinogen, potentially exhibiting higher intestinal carcinogenicity than AFB1 due to its greater polarity nih.gov.

Mechanistically, while AFB1 requires activation by cytochrome P450 (CYP) enzymes to form a reactive epoxide, AFM1 can exert cytotoxic effects independently of this metabolic activation pathway nih.govnih.gov. This suggests that AFM1 may employ different or additional mechanisms to induce cellular damage. Comparative genotoxicity studies in human cell lines have ranked the potency as AFB1 > AFG1 ≈ aflatoxicol >> AFM1, with AFM1 showing genotoxicity in only one of three tested cell lines europa.eunih.gov. The ratio of AFM1 to AFB1-8,9-epoxide (AFBO) formation in microsomes also varies by species, with Macaca microsomes showing a ratio of 1:10 and human microsomes 1:3, reflecting differences in metabolic activation pathways mdpi.com. Despite its lower potency, the ability of AFM1 to induce direct cytotoxicity and its presence in milk underscore its importance in risk assessment and toxicological studies.

Compound List:

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M1 (AFM1)

Aflatoxin M2 (AFM2)

Aflatoxin Q1 (AFQ1)

Aflatoxin P1 (AFP1)

Aflatoxin B2a (AFB2a)

Aflatoxicol (AFL)

this compound (AFM1)

Aflatoxin M1-8,9-epoxide (AFMO)

Sterigmatocystin (B1681140) (ST)

Versicolorin A (VERA)

Cyclopiazonic acid (CPA)

Ochratoxin A (OTA)

Ochratoxin B (OTB)

Ochratoxin C (OTC)

4-hydroxyochratoxin A (4-OH OTA)

10-hydroxyochratoxin A (10-OH OTA)

Lactone-opened OTA (OP-OTA)

OTA-derived quinones (OTAQ/OTAHQ)

Ecological and Environmental Dynamics of Aflatoxicol M1

Environmental Persistence and Degradation Pathways of Aflatoxicol (B190519) M1

Aflatoxicol M1 (AFL M1) is a derivative within the aflatoxin family of mycotoxins. Its environmental persistence is intrinsically linked to its metabolic origins and degradation pathways, which often involve reversible biochemical reactions. AFL M1 is recognized as a metabolite of both Aflatoxin M1 (AFM1) and aflatoxicol (AFL) nih.govresearchgate.net.

The primary degradation pathway for this compound is its oxidation back to Aflatoxin M1. This reaction can be catalyzed by dehydrogenase enzymes found in liver microsomes nih.govresearchgate.net. Conversely, this compound can be formed from Aflatoxin M1 through the action of reductase enzymes nih.govresearchgate.net. This metabolic bidirectionality suggests that AFL M1 can act as a temporary reservoir, potentially contributing to the persistence of toxic aflatoxins in a biological system, as it can be converted back to its more stable precursor, AFM1.

While specific studies on the environmental persistence of AFL M1 in soil or water are limited, the degradation of related aflatoxins often involves microbial action. For instance, bacteria such as Bacillus pumilus have been shown to degrade AFM1 by disrupting the lactone and difuran rings, which are critical to its toxicity nih.gov. Enzymatic degradation is considered a key mechanism, directly converting toxins into less harmful substances nih.gov. Although not directly documented for AFL M1, such microbial and enzymatic degradation pathways are plausible routes for its breakdown in the environment. The stability of aflatoxins, including their resistance to thermal degradation during processes like pasteurization, indicates a potential for persistence in various environmental matrices nih.gov.

| Pathway | Precursor | Product | Enzyme/Process | Source |

| Formation | Aflatoxicol | This compound | Microsomal enzymes | nih.govresearchgate.net |

| Formation | Aflatoxin M1 | This compound | Reductase | nih.govresearchgate.net |

| Degradation | This compound | Aflatoxin M1 | Dehydrogenase | nih.govresearchgate.net |

Trophic Transfer and Bioaccumulation of this compound in Ecosystems

Trophic transfer is the primary mechanism by which this compound enters and moves through food webs. The process begins when primary producers, such as crops like maize, groundnuts, and cottonseed, are contaminated with Aflatoxin B1 (AFB1) produced by Aspergillus fungi nih.gov. When livestock consume this contaminated feed, AFB1 is metabolized in the liver into various derivatives, including Aflatoxin M1 and aflatoxicol nih.govnih.gov. These metabolites can then be further converted to this compound nih.gov.

AFL M1 has been identified in milk and dairy products, indicating a direct route of exposure for humans and other animals that consume these products nih.govmdpi.com. The carry-over of AFB1 metabolites into milk is a well-established phenomenon, with AFM1 being the most prominent and regulated nih.gov. The presence of AFL M1 in milk confirms its transfer from livestock to the next trophic level nih.gov.

Bioaccumulation of aflatoxins has been observed in the tissues of various animals. Studies on laying hens and pigs that consumed AFB1-contaminated feed found residues of aflatoxins, including aflatoxicol and AFM1, in eggs and tissues such as the liver, kidneys, and muscle nih.govnih.gov. For example, in laying hens, aflatoxicol and AFB1 were detected in eggs, with levels increasing for several days before plateauing. After withdrawal from the contaminated feed, the residues decreased over time nih.gov. In pigs, AFM1 was a dominant residue in the kidneys nih.gov. While these studies did not always specifically quantify this compound, its formation from both aflatoxicol and AFM1 implies its likely presence in these tissues, contributing to the total burden of aflatoxin-related compounds that can be transferred up the food chain.

| Animal Product | Detected Aflatoxins | Source Organism | Finding | Source |

| Milk / Dairy | This compound, Aflatoxin M1 | Cattle, Goats, Sheep, Buffalo | Confirms trophic transfer from animal feed to milk products. | nih.govmdpi.com |

| Eggs | Aflatoxicol (R0), Aflatoxin B1, Aflatoxin M1 | Laying Hens | Residues detected in eggs and various tissues including liver and kidneys. | nih.gov |

| Tissues (Liver, Kidney, Muscle) | Aflatoxicol (AFL), Aflatoxin B1, Aflatoxin M1 | Pigs | Residues found in tissues, with levels decreasing after withdrawal of contaminated feed. | nih.gov |

Influence of Environmental Factors on this compound Fate and Transport

The fate and transport of this compound in the environment are indirectly but significantly influenced by the climatic and agronomic factors that govern the proliferation of aflatoxin-producing fungi and the initial contamination of crops with Aflatoxin B1 nih.gov.

Primary Influence on Precursor Formation: Environmental conditions are critical for the growth of Aspergillus flavus and Aspergillus parasiticus and their subsequent production of AFB1, the ultimate precursor to AFL M1.

Temperature and Humidity: High temperatures and high humidity are major factors promoting fungal growth and aflatoxin production. Hot and humid climates, particularly in tropical and subtropical regions, present the greatest risk nih.govnih.gov. Field studies have shown that high temperatures (e.g., maximum daily temperatures ≥35°C) and atmospheric drought (low relative humidity) are key predictors for toxin production in maize mdpi.com.

Water Activity: Water activity in grains and soil is a crucial factor. Drought stress combined with high heat can increase the susceptibility of crops like maize to fungal infection and subsequent aflatoxin contamination nih.govmdpi.com.

Agricultural Practices: Pre- and post-harvest management, such as irrigation, timely harvesting, and proper storage conditions, can significantly affect fungal growth and toxin levels nih.govnih.gov. For instance, while irrigation may increase fungal counts, it has been shown to decrease toxin production mdpi.com.

Fate and Transport Mechanisms: Once this compound is formed and introduced into the environment (e.g., through animal waste), its movement and persistence are governed by general environmental principles.

Solubility: Aflatoxins are slightly soluble in water, which influences their mobility nih.gov. This property suggests that AFL M1 has the potential to leach from contaminated soils into groundwater or be transported via surface water runoff, although its mobility may be limited compared to highly soluble compounds epa.gov.

Temperature: Higher environmental temperatures can affect the rate of chemical and biological degradation processes cdc.govmdpi.com. Increased temperatures may accelerate the microbial or enzymatic breakdown of AFL M1 in soil and water matrices.

Soil Composition: The extent to which AFL M1 adsorbs to soil particles versus moving with soil water will depend on the soil's organic matter content and texture.

| Environmental Factor | Effect on Aflatoxin Lifecycle | Impact on this compound | Source |

| High Temperature | Promotes growth of Aspergillus fungi and AFB1 production. | Increases the potential for precursor (AFB1) formation, leading to higher chances of AFL M1 occurrence in the food chain. | nih.govnih.govmdpi.com |

| High Humidity / Water Activity | Favors fungal growth and toxin synthesis. | Creates conditions conducive to initial AFB1 contamination of crops. | nih.govnih.gov |

| Drought Stress | Increases crop susceptibility to fungal infection. | Enhances the likelihood of significant AFB1 contamination in the field. | mdpi.com |

| Water Solubility | Affects mobility in soil and water. | Governs the potential for AFL M1 to leach into groundwater or move with surface runoff. | nih.govepa.gov |

Mitigation and Control Strategies for Aflatoxicol M1 Contamination in Agri Food Systems

Pre-Harvest Interventions for Aflatoxicol (B190519) M1 Contamination Reduction

Preventing the initial production of AFB1 by Aspergillus fungi in crops destined for animal feed is the most effective strategy to reduce AFM1 in milk. These interventions focus on minimizing fungal growth and toxin production during crop cultivation.

Good Agricultural Practices (GAP): Implementing GAP is fundamental. This includes selecting appropriate planting times, ensuring adequate plant nutrition, and managing soil conditions. For crops like groundnuts, which grow in direct contact with soil, GAP is particularly crucial engineeringforchange.org.

Crop Resistance and Variety Selection: Utilizing crop varieties with inherent resistance to fungal infections and mycotoxin production can significantly reduce contamination aflasafe.commdpi.comresearchgate.net.

Insect and Weed Control: Managing insect damage and weed infestations is vital, as these can create entry points for fungi and provide micro-environments conducive to fungal growth engineeringforchange.orgmdpi.comusda.gov.

Soil Management and Irrigation: Practices such as applying lime or gypsum to the soil can improve plant health and resilience. Proper irrigation helps prevent drought stress, a major factor that predisposes crops to Aspergillus infection engineeringforchange.orgmdpi.com. Farmyard manure can also contribute by increasing soil microbial diversity, which may inhibit Aspergillus flavus growth engineeringforchange.org.

Early Harvesting: Harvesting crops at optimal maturity, and in some cases, earlier than usual, particularly under drought stress conditions, can reduce the time available for fungal colonization and toxin accumulation engineeringforchange.orgmdpi.comresearchgate.net.

Biocontrol Agents: The application of atoxigenic strains of Aspergillus flavus (e.g., Aflasafe™) is a well-established pre-harvest biocontrol strategy. These non-toxigenic strains outcompete toxigenic strains for resources, thereby reducing AFB1 contamination engineeringforchange.orgnih.gov. Studies have shown that Aflasafe™ can reduce aflatoxin contamination by 80-99% in maize and groundnuts nih.gov. Other fungal antagonists like Trichoderma harzianum and Aspergillus niger have also demonstrated significant in vitro inhibition of A. flavus growth and aflatoxin production, with inhibition percentages ranging from 71% to over 95% nstproceeding.commicrobiologyjournal.orgresearchgate.net.

Table 8.1.1: Efficacy of Selected Pre-Harvest Interventions

| Intervention Strategy | Target Contaminant | Efficacy | Reference |

| Aflasafe™ biocontrol | AFB1 | 80–99% reduction in maize and groundnuts | nih.gov |

| Aspergillus niger (in vitro) | A. flavus | 90–96% inhibition of growth | nstproceeding.comresearchgate.net |

| Trichoderma harzianum (in vitro) | A. flavus | 71–90% inhibition of growth | nstproceeding.comresearchgate.net |

| Gypsum application | Aflatoxin | Up to 40% reduction (in India) | engineeringforchange.org |

| Early harvesting | Aflatoxin | Lower presence in peanuts | researchgate.net |

Post-Harvest Management Practices to Mitigate Aflatoxicol M1 Levels

Once crops are harvested, various practices can be employed to minimize AFB1 contamination in feed ingredients. AFM1 itself is not typically present in the harvested grain but is formed later in animals. Therefore, post-harvest practices focus on reducing AFB1 in feed components.

Sorting and Cleaning: Removing damaged, discolored, or moldy grains and other foreign materials can significantly reduce aflatoxin levels. Electronic sorting equipment can be used for industrial-scale operations engineeringforchange.orgjuniperpublishers.com.

Drying: Rapid and proper drying of harvested commodities to a safe moisture content (e.g., 10-13% for cereals) is crucial to inhibit fungal growth and mycotoxin production aflasafe.comjuniperpublishers.comuga.edu. Drying grains away from the soil on elevated surfaces can further prevent contamination engineeringforchange.org.

Storage Conditions: Storing grains in clean, cool, dry, and pest-free environments is essential. Hermetic storage solutions, such as triple-layer hermetic bags, can create an airtight barrier, preventing pest infestation and limiting fungal growth engineeringforchange.org.

Processing Techniques: Various processing methods can reduce aflatoxin levels. These include milling, cleaning, and thermal treatments. For instance, high-temperature heat treatments (e.g., 150°C for 90 minutes) have shown significant decreases in AFB1 content in soybeans nih.gov. Industrial-scale cleaning processes can reduce aflatoxins in maize by up to 100% europa.eu.

Table 8.2.1: Efficacy of Selected Post-Harvest Mitigation Practices

| Practice/Technology | Target Contaminant | Efficacy | Notes | Reference |

| Hermetic Storage (Triple-layer bags) | Aflatoxin | Minimum levels (1.3–33.5 mg/kg) | Compared to cloth bags (3.5–63.7 mg/kg) | engineeringforchange.org |

| Heat Treatment (150°C, 90 min) | AFB1 | 81.2% decrease in soybean | nih.gov | |

| Ozone Treatment | AFs | 66–95% reduction in grains, flours, nuts | nih.gov | |

| Ammoniation | AFM1 (in milk) | 79–90% reduction | Applied to milk, not grains | nih.gov |

| Industrial Cleaning (Maize) | Aflatoxin | Up to 100% reduction | Using mechanical separators | europa.eu |

| UV-C Irradiation | AF-G2, AF-B1 | 100% degradation of G2, ~97% reduction of B1 | In nuts | nih.gov |

| Pulsed Light (PL) | AF-B1 | 75% reduction in rough rice | nih.gov |

Biocontrol Agents and Their Application in this compound Management

Biocontrol agents offer an environmentally friendly approach to manage aflatoxin contamination by targeting the fungi that produce these toxins. The primary strategy involves using atoxigenic strains of Aspergillus flavus to outcompete toxigenic strains in the field.

Atoxigenic Aspergillus flavus Strains: Products like Aflasafe™, which contain mixtures of native atoxigenic A. flavus strains, are applied to fields before flowering. These strains colonize the crop and prevent toxin-producing strains from establishing, thereby significantly reducing AFB1 contamination engineeringforchange.orgnih.gov. Field trials have demonstrated reductions of 80-99% in aflatoxin levels nih.gov.

Other Microbial Antagonists: Various other microorganisms, including bacteria, yeasts, and other fungal species, have shown antagonistic activity against A. flavus. Trichoderma species, such as T. harzianum and T. viride, and fungi like Aspergillus niger have demonstrated significant inhibition of A. flavus growth and aflatoxin production in laboratory settings nstproceeding.commicrobiologyjournal.orgresearchgate.net. These organisms employ mechanisms such as competition for nutrients and space, mycoparasitism, and the production of inhibitory enzymes or volatile compounds nstproceeding.commicrobiologyjournal.orgresearchgate.net. For example, T. harzianum and A. niger have shown inhibition percentages of over 90% against A. flavus in vitro nstproceeding.comresearchgate.net.

Decontamination Technologies for this compound

While prevention is paramount, decontamination technologies are employed to reduce existing aflatoxin levels in contaminated commodities or products. For AFM1, which is found in milk, decontamination is more challenging than for AFB1 in dry commodities.

Physical Methods:

Irradiation: Gamma, electron beam, and UV irradiation have shown efficacy in degrading aflatoxins in grains and nuts. UV-C irradiation, for instance, can achieve complete degradation of certain aflatoxin types and significant reduction of others nih.govresearchgate.net.

Pulsed Light (PL): This non-thermal technology has demonstrated effectiveness in reducing AFB1 in products like rough rice nih.govresearchgate.net.

Ozone (O3): Ozone treatment is highly effective in reducing aflatoxin levels in grains, flours, and nuts, with reported reductions of up to 95% nih.gov.

Cold Plasma: This emerging technology is considered cost-effective and ecologically friendly, capable of achieving total detoxification of aflatoxins by cleaving molecular bonds nih.gov.

Heat Treatment: While aflatoxins are relatively heat-stable, prolonged high-temperature treatments can lead to significant degradation nih.gov.

Chemical Methods:

Ammoniation: This method has proven effective in reducing AFM1 levels in milk, with reported efficacy of 79-90% nih.gov.

Natural Plant Extracts: Extracts from certain spices and herbs have shown potential in detoxifying AFB1, offering a natural and eco-friendly approach mdpi.com.

Biological Methods: While primarily discussed under biocontrol, enzymatic degradation by specific microorganisms or their metabolites can also contribute to aflatoxin reduction preprints.orgresearchgate.net.

It is important to note that AFM1 in milk is resilient to pasteurization and sterilization, making its removal from dairy products particularly difficult newfoodmagazine.comifis.org.

Surveillance Programs and Regulatory Frameworks for this compound in Animal Feed and Products

Robust surveillance programs and stringent regulatory frameworks are essential to monitor and control AFM1 contamination, ensuring the safety of animal feed and dairy products for human consumption.

Regulatory Limits: Various international bodies and national authorities have established maximum permissible limits (MRLs) for AFM1 in milk and dairy products. These limits vary by region:

European Union (EU): 0.05 μg/kg (ppb) for milk and milk products, and 0.025 μg/kg for infant formula and dietary foods newfoodmagazine.comnih.govtrilogylab.com.

United States (FDA): 0.5 μg/kg (ppb) for milk newfoodmagazine.comnih.govtrilogylab.com.

Codex Alimentarius: 0.05 μg/kg for milk and milk products trilogylab.com.

India (FSSAI): Less than 0.5 ppb (µg/kg) for milk nddb.coop.

China: 0.5 μg/kg (ppb) for milk powder, with many major dairy groups voluntarily adopting stricter EU standards prognosis-biotech.com.

Surveillance Programs: National surveillance programs monitor mycotoxin levels in feed and feed materials to assess risks to animal health and human exposure through animal products vetinst.noresearchgate.netvetinst.nocanada.ca. These programs involve systematic sampling, analysis, and reporting to regulatory authorities. For example, Norway's surveillance program includes mycotoxins in various feed types and compound feeds for pigs and ruminants vetinst.noresearchgate.netvetinst.no. Canada's National Feed Inspection Program has monitored mycotoxins in feed for nearly three decades canada.ca.

Industry Practices: Dairy producers and feed manufacturers are increasingly implementing their own quality control measures, including tighter controls on cow feed and voluntary adoption of stricter international standards to ensure product safety and market access prognosis-biotech.com.

Table 8.5.1: Regulatory Limits for Aflatoxin M1 in Milk

| Region/Authority | Limit for Milk (μg/kg or ppb) | Limit for Infant Formula (μg/kg or ppb) |

| European Union (EU) | 0.05 | 0.025 |

| United States (FDA) | 0.5 | 0.025 |

| Codex Alimentarius | 0.05 | Not specified |

| India (FSSAI) | < 0.5 | Not specified |

| China | 0.5 (for milk powder) | Not specified |

Mitigating this compound contamination requires a multi-faceted approach, integrating pre-harvest agricultural practices, diligent post-harvest management, the strategic use of biocontrol agents, and effective decontamination technologies. Coupled with robust surveillance programs and adherence to stringent regulatory limits, these strategies are vital for safeguarding animal feed and ensuring the safety and quality of milk and dairy products for consumers worldwide.

Compound List:

this compound (AFM1)

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M2 (AFM2)

Aflatoxicol (AFL)

Aflatoxin Q1 (AFQ1)

Ozone (O3)

Deoxynivalenol (DON)

Zearalenone (ZEN)

Fumonisins (FUM)

Ochratoxin A (OTA)

T-2 toxin

HT-2 toxin

Fusarenon-X (FUSA)

Nivalenol (NIV)

Ergot alkaloids

Claviceps purpurea

Emerging Research Frontiers and Future Directions in Aflatoxicol M1 Science

Development of Novel Analytical Approaches for Aflatoxicol (B190519) M1

The accurate and sensitive detection of AFLM1 is foundational for its study and regulation. Significant advancements are being made in analytical methodologies, aiming for higher sensitivity, specificity, speed, and the capacity for simultaneous detection of multiple mycotoxins.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous determination of AFLM1 alongside other related mycotoxins like AFM1 and sterigmatocystin (B1681140) (STC). This technique offers high specificity and sensitivity, with reported limits of quantification (LOQs) for AFLM1 in the range of 5.0 ng/kg in cheese samples researchgate.netnih.gov. High-performance liquid chromatography (HPLC) with fluorescence detection (HPLC-FLD) remains a widely used method, providing reliable quantification, though often requiring more extensive sample preparation or exhibiting lower sensitivity compared to LC-MS/MS jetir.orgnih.govsid.irksu.edu.sa.

Enzyme-linked immunosorbent assays (ELISA) continue to be a popular choice for rapid screening due to their simplicity and cost-effectiveness, enabling the analysis of a large number of samples jetir.orgresearchgate.netmdpi.comnih.gov. However, ELISA kits are often designed for broader aflatoxin detection or specifically for AFM1, necessitating validation for AFLM1.

Emerging technologies such as biosensors, including electrochemical sensors and aptasensors, are showing promise for the rapid, on-site detection of AFM1 mdpi.comresearchgate.netuni-regensburg.deuliege.benih.gov. While direct applications for AFLM1 are still developing, the principles behind these platforms—utilizing antibodies, aptamers, or DNA probes with various signal transduction systems (colorimetry, fluorescence, electrochemistry)—represent a significant frontier for future AFLM1 detection strategies. The development of multiplexed assays capable of detecting AFLM1 and other mycotoxins in a single run is also a key area of advancement ksu.edu.saelsevier.es.

Table 1: Key Analytical Techniques for Aflatoxin Detection

| Technique | Typical Application | Sensitivity (Example LOQ for AFLM1/AFM1) | Notes |

| LC-MS/MS | Quantitative, Confirmatory, Multiplex analysis | ~1.0-5.0 ng/kg researchgate.netnih.gov | High specificity and sensitivity, requires skilled operators. |

| HPLC-FLD | Quantitative analysis | Varies, generally sensitive | Widely used, reliable, can require extensive sample clean-up. |

| ELISA | Screening, Qualitative/Semi-quantitative | Varies, often in ppb range | Rapid, cost-effective, suitable for large sample volumes. |

| Biosensors (Electrochemical) | Rapid, on-site detection | pg/mL to ng/mL range | Emerging technology, potential for portability and real-time analysis. |

| Biosensors (Aptasensors) | Highly specific detection | pg/L range uliege.be | Novel recognition elements, potential for high selectivity. |

Application of Advanced Omics Technologies in Aflatoxicol M1 Research